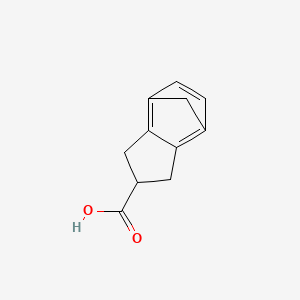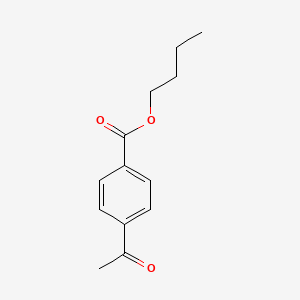
Benzoic acid, 4-acetyl-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-acetyl-, butyl ester is an organic compound with the molecular formula C13H16O3. It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the benzene ring is substituted by an acetyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-acetyl-, butyl ester can be achieved through esterification reactions. One common method involves the reaction of 4-acetylbenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzoic acid, 4-acetyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-acetylbenzoic acid and butanol.
Reduction: The carbonyl group of the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Hydrolysis: 4-acetylbenzoic acid and butanol.
Reduction: 4-(1-hydroxyethyl)benzoic acid butyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Benzoic acid, 4-acetyl-, butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a model compound for studying drug metabolism and pharmacokinetics.
Industry: The ester is used in the production of fragrances, flavors, and plasticizers.
作用機序
The mechanism of action of benzoic acid, 4-acetyl-, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
類似化合物との比較
Benzoic acid, 4-acetyl-, butyl ester can be compared with other esters of benzoic acid, such as:
Benzoic acid, 4-tert-butyl-, butyl ester: This compound has a tert-butyl group instead of an acetyl group, leading to different chemical properties and reactivity.
Benzoic acid, 4-methyl-, butyl ester: The presence of a methyl group instead of an acetyl group affects the compound’s steric and electronic properties.
The uniqueness of this compound lies in its acetyl group, which imparts specific reactivity and applications in various fields.
特性
CAS番号 |
119839-27-9 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
butyl 4-acetylbenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-4-9-16-13(15)12-7-5-11(6-8-12)10(2)14/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
FZEZLPRNCLZMLN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
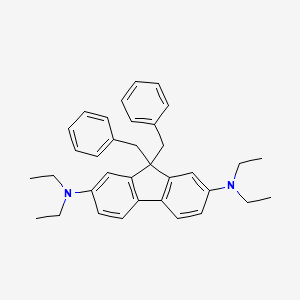
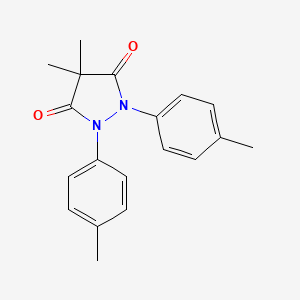
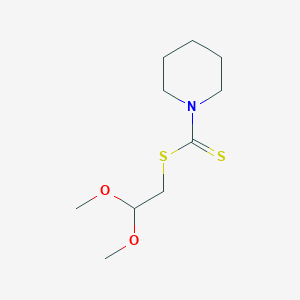
![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
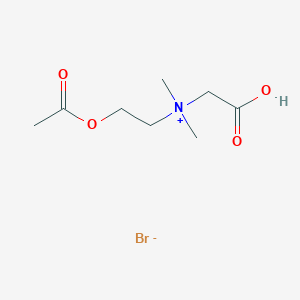

![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)

![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)

![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
